(S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester (S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester
Brand Name: Vulcanchem
CAS No.: 109721-08-6
VCID: VC0009184
InChI: InChI=1S/C12H24O5Si/c1-12(2,3)18(5,6)17-9(7-10(13)14)8-11(15)16-4/h9H,7-8H2,1-6H3,(H,13,14)/t9-/m0/s1
SMILES: CC(C)(C)[Si](C)(C)OC(CC(=O)O)CC(=O)OC
Molecular Formula: C12H24O5Si
Molecular Weight: 276.4 g/mol

(S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester

CAS No.: 109721-08-6

VCID: VC0009184

Molecular Formula: C12H24O5Si

Molecular Weight: 276.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester - 109721-08-6

Description

"(S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester" isn't directly available in the provided search results, which focus primarily on pentanedioic acid, monomethyl ester . However, we can infer some information based on the components of the name. The core structure, pentanedioic acid monomethyl ester, is a dicarboxylic acid with one carboxyl group esterified with a methyl group . The search results show that it has the formula C6H10O4 and a molecular weight of 146.1412 .

The additional substituent, "(S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]," indicates a silyl ether group at the 3 position of the pentanedioic acid backbone with a specific stereochemistry (S configuration). The silyl ether protecting group is commonly used in organic synthesis to protect alcohols . This addition would significantly alter the properties of the molecule compared to the base pentanedioic acid monomethyl ester. A similar compound, "3-Hydroxy-pentanedioic acid monomethyl ester" (CID 13327277), can be found in the PubChem database .

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CAS No. 109721-08-6
Product Name (S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester
Molecular Formula C12H24O5Si
Molecular Weight 276.4 g/mol
IUPAC Name (3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid
Standard InChI InChI=1S/C12H24O5Si/c1-12(2,3)18(5,6)17-9(7-10(13)14)8-11(15)16-4/h9H,7-8H2,1-6H3,(H,13,14)/t9-/m0/s1
Standard InChIKey CTZDWHZODOCMCT-VIFPVBQESA-N
SMILES CC(C)(C)[Si](C)(C)OC(CC(=O)O)CC(=O)OC
Canonical SMILES CC(C)(C)[Si](C)(C)OC(CC(=O)O)CC(=O)OC
Synonyms (S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester
PubChem Compound 10039139
Last Modified Jul 17 2023

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